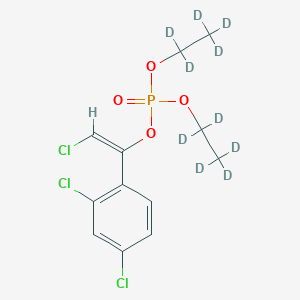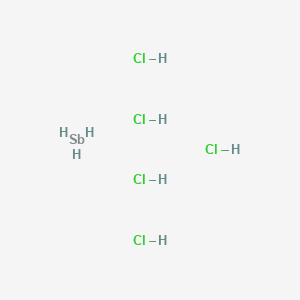
Izilendustat hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Izilendustat hydrochloride is a potent inhibitor of prolyl hydroxylase, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting prolyl hydroxylase, this compound stabilizes HIF-1 alpha and HIF-2, which are involved in the body’s response to low oxygen levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Izilendustat hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the hydroxyl and chloride groups using appropriate reagents and conditions.
- Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include:
- Large-scale synthesis of the core structure using high-efficiency reactors.
- Controlled introduction of functional groups using automated systems.
- Purification and quality control using advanced analytical techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Izilendustat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Applications De Recherche Scientifique
Izilendustat hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of prolyl hydroxylase and the stabilization of HIFs.
Biology: Investigated for its effects on cellular responses to hypoxia and its potential to modulate gene expression.
Medicine: Explored for its therapeutic potential in treating diseases related to hypoxia, such as peripheral vascular disease, heart failure, and anemia.
Industry: Utilized in the development of new drugs targeting HIF-related pathways and in the production of related chemical compounds
Mécanisme D'action
Izilendustat hydrochloride exerts its effects by inhibiting prolyl hydroxylase, an enzyme responsible for the hydroxylation of HIF-1 alpha and HIF-2. By inhibiting this enzyme, the compound prevents the degradation of HIFs, leading to their stabilization and accumulation in the cell. Stabilized HIFs can then activate the transcription of various genes involved in the adaptive response to hypoxia, including those related to angiogenesis, erythropoiesis, and metabolism .
Comparaison Avec Des Composés Similaires
Izilendustat hydrochloride is unique in its potent inhibition of prolyl hydroxylase and its ability to stabilize both HIF-1 alpha and HIF-2. Similar compounds include:
Roxadustat: Another prolyl hydroxylase inhibitor with similar applications in treating anemia and other hypoxia-related conditions.
Daprodustat: A compound that also inhibits prolyl hydroxylase and stabilizes HIFs, used in the treatment of anemia.
Vadadustat: Similar to this compound, it inhibits prolyl hydroxylase and is investigated for its potential in treating anemia and other conditions
This compound stands out due to its specific molecular structure and its potential for broader applications in various HIF-1 alpha-related diseases.
Propriétés
Numéro CAS |
1303513-80-5 |
|---|---|
Formule moléculaire |
C22H29Cl2N3O4 |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28ClN3O4.ClH/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16;/h4-9,27H,10-15H2,1-3H3;1H |
Clé InChI |
ZDGXMSCMXBTSPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



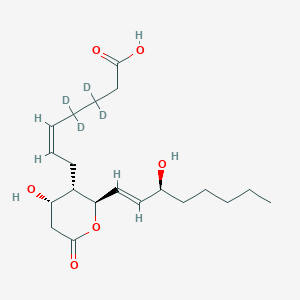
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
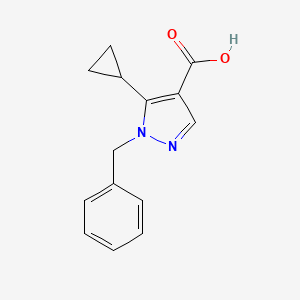
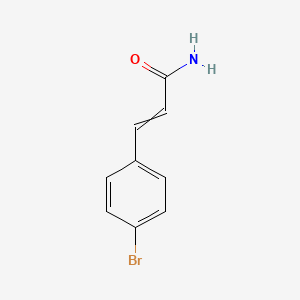
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)

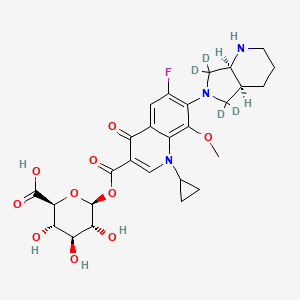


![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)

